Lanthanum sulfide

Description

Historical Context and Evolution of Lanthanum Sulfide (B99878) Research

The study of lanthanum sulfide is intrinsically linked to the discovery and classification of the lanthanide elements. Lanthanum was first identified in 1839 by Carl Gustav Mosander, who extracted it from cerium nitrate (B79036). rsc.orglanl.gov He named it from the Greek word "lanthanein," meaning "to lie hidden," as it was concealed within a cerium mineral. rsc.orgbritannica.com The initial group of these elements was termed 'rare earths' because they were isolated from uncommon oxide-type minerals. unacademy.comwikipedia.org

Research into the synthesis and properties of lanthanum compounds, including its sulfides, followed the increasing availability and purity of the element. Early investigations focused on fundamental synthesis methods and characterization of basic properties. High-temperature reactions involving lanthanum oxides or chlorides with sulfur or hydrogen sulfide became common preparation techniques. rjpn.org A foundational method involves the direct reaction of lanthanum metal with sulfur at elevated temperatures. rjpn.org

The evolution of this compound research has seen a progression from basic synthesis to the exploration of its diverse phases and their sophisticated applications. In the mid-to-late 20th century, interest grew in the electronic and optical properties of rare-earth chalcogenides. Studies in the 1980s, for instance, began to systematically investigate the thermoelectric properties of γ-phase this compound (La₃-ₓS₄), aiming to assess its viability for high-temperature energy conversion. aip.orgnasa.gov More recently, research has expanded into advanced areas such as high-pressure superconductivity, where sulfur-rich phases of this compound have been identified as potential superconductors. aps.org The development of novel synthesis techniques, like colloidal solution methods, has enabled the creation of this compound nanocrystals with tunable compositions, opening avenues for size-dependent quantum effects and applications in optoelectronics. acs.org

Significance of Lanthanide Chalcogenides in Advanced Materials Science

Lanthanide chalcogenides, a class of compounds formed between lanthanide elements and chalcogens (sulfur, selenium, or tellurium), are of significant interest in advanced materials science due to their unique electronic, optical, and magnetic properties. rjpn.orgwordpress.com These properties stem from the distinctive f-electrons of the lanthanide elements. rjpn.org The varying stoichiometric ratios of lanthanide to chalcogen allow for a wide range of materials, including insulators, semiconductors, and superconductors. wordpress.com

This class of materials has attracted considerable attention for a variety of potential applications:

Thermoelectric Devices: The ability to convert heat energy into electrical energy makes lanthanide sulfides promising for thermoelectric applications. rjpn.org

Optoelectronics and Photonics: Their notable optical absorption and emission characteristics make them suitable for use in photodetectors, infrared sensors, and LEDs. rjpn.orgheegermaterials.com this compound-based glasses, for example, possess a high refractive index and broad transmission range from visible to infrared wavelengths. aip.org

Catalysis: Lanthanide compounds, including sulfides, can act as catalysts in various chemical reactions, contributing to advancements in green chemistry and sustainable industrial processes. zegmetal.comalfachemic.com

Infrared (IR) Materials: Materials like Gallium this compound (GLS) glass and Calcium this compound (CLS) are candidates for applications requiring infrared transmission, such as thermal imaging and optical fibers. tandfonline.comucf.edutandfonline.com

Despite their potential, the application of lanthanide sulfides has been somewhat limited by challenges in their synthesis and a complete understanding of their properties, which is complicated by the need to account for f-shell electrons in theoretical simulations. unl.edu

Scope and Research Motivations for this compound Systems

Research into this compound systems is driven by the diverse and technologically significant properties exhibited by its different stoichiometries, such as LaS, La₂S₃, and sulfur-rich phases. The primary motivations for studying these systems are multifaceted and span several key areas of materials science.

Thermoelectric Energy Conversion: A major driver for this compound research is its potential as a high-temperature thermoelectric material. The γ-phase, in particular, behaves as an extrinsic semiconductor where the carrier concentration can be controlled by the stoichiometric ratio of lanthanum to sulfur. aip.orgnasa.gov This allows for the tuning of its Seebeck coefficient, electrical resistivity, and thermal conductivity to maximize the thermoelectric figure-of-merit (Z), a key performance indicator. aip.orgaip.org

Superconductivity: The discovery of high-temperature superconductivity in hydrogen-rich compounds has spurred interest in related materials, including lanthanum-hydrogen and lanthanum-sulfur systems under extreme pressures. sciencenews.orgmdpi.com Theoretical and experimental studies have explored pressure-stabilized, sulfur-rich phases like LaS₃ and LaS₅, which are predicted to be superconductors. aps.org This research aims to understand the mechanisms of superconductivity in these materials and to discover new superconductors that function at higher temperatures. aps.orgsciencenews.org

Optical and Optoelectronic Applications: this compound is a key component in the production of chalcogenide glasses and ceramics that are transparent to infrared radiation. aip.org These materials have a high refractive index and a wide optical transmission window, making them valuable for IR lenses, windows, and optical fibers. aip.orgtandfonline.com Research is also focused on its luminescent properties for use in phosphors and other light-emitting devices. heegermaterials.comzegmetal.com

Catalysis: The catalytic potential of this compound is another significant area of investigation. It has shown promise as a catalyst in various chemical reactions, including electrochemical processes like the hydrogen evolution reaction (HER), which is crucial for producing high-purity hydrogen fuel. zegmetal.comrsc.org Hybrid catalysts combining this compound with other materials, such as molybdenum sulfide, are being developed to enhance catalytic activity and stability. rsc.org

The table below summarizes key properties and research applications for different this compound phases.

| Phase/Compound | Key Properties | Primary Research Motivations & Applications |

| γ-La₃-ₓS₄ | Extrinsic semiconductor, Tunable carrier concentration aip.orgnasa.gov | High-temperature thermoelectric energy conversion aip.orgnasa.gov |

| LaS₃, LaS₅ | Pressure-stabilized, Predicted superconductivity aps.org | High-pressure superconductivity research aps.org |

| La₂S₃ | Wide optical transmission (Visible to IR), High refractive index aip.org | Infrared optics (lenses, windows), Chalcogenide glasses, Phosphors aip.orgzegmetal.com |

| La₂S₃–MoS₂ Hybrid | Enhanced catalytic activity for Hydrogen Evolution Reaction (HER) rsc.org | Electrocatalysis for clean hydrogen production rsc.org |

Properties

IUPAC Name |

lanthanum(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYSNXOWNOTGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

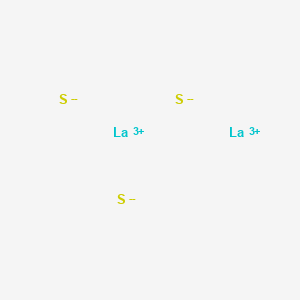

[S-2].[S-2].[S-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923320 | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-49-1, 12325-81-4 | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dilanthanum trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Fabrication of Lanthanum Sulfide Materials

Solid-State Reaction Routes for Lanthanum Sulfide (B99878) Synthesis

Solid-state reaction represents a traditional yet effective pathway for synthesizing lanthanum sulfide powders. This high-temperature method involves the direct reaction of a lanthanum precursor, typically lanthanum oxide (La₂O₃), with a sulfurizing agent. rjpn.org Commonly used agents include toxic gases like hydrogen sulfide (H₂S) or carbon disulfide (CS₂). researchmap.jppatsnap.com The sulfidation process is generally carried out at temperatures ranging from 800°C to over 1100°C in a controlled atmosphere to prevent the formation of undesirable oxysulfide or oxide phases. frontiersin.orgresearchgate.net

The reaction with hydrogen sulfide can be represented as: La₂O₃ + 3H₂S → La₂S₃ + 3H₂O

Using carbon disulfide, the reaction proceeds as: 2La₂O₃ + 3CS₂ → 2La₂S₃ + 3CO₂

The kinetics of these reactions are complex and can be influenced by factors such as reaction temperature, gas partial pressure, and the formation of intermediate products. patsnap.commit.edu While effective for producing bulk powder, this method offers limited control over particle size and morphology.

Solution-Based Synthesis Approaches

Offering advantages like lower processing temperatures and enhanced control over particle characteristics, solution-based methods are pivotal for creating advanced this compound materials, especially at the nanoscale. rjpn.org

Solvothermal and Hydrothermal Methods for Nanomaterial Synthesis

Solvothermal and hydrothermal syntheses are versatile techniques for producing this compound nanomaterials with defined shapes and sizes. mdpi.com These methods involve a chemical reaction in a sealed vessel (autoclave) where the solvent is brought to a temperature above its boiling point. mdpi.com The reaction typically involves a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), and a sulfur source like sodium sulfide (Na₂S), thiourea (B124793) ((NH₂)₂CS), or sodium thiosulfate (B1220275) (Na₂S₂O₃), in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent. google.comresearchgate.netacs.org

For example, La₂S₃ nanorods have been synthesized via a simple hydrothermal method using lanthanum nitrate hexahydrate and potassium sulfide. researchgate.net Microwave-assisted hydrothermal methods have also been employed to rapidly prepare La₂S₃ microcrystals. google.com The choice of solvent, such as ethanol (B145695) or ethylene (B1197577) glycol, can influence the average particle size of the resulting nanoparticles. preprints.org These techniques are particularly noted for their ability to produce various morphologies, including nanoparticles, nanorods, and nano-petals. researchgate.netresearchgate.net

Wet Chemistry and Thermal Decomposition Techniques for Precursor Preparation

This two-step approach involves first preparing a precursor material using wet chemistry, followed by its thermal decomposition to yield this compound. rsc.org This method allows for the creation of highly homogeneous materials. A precursor can be formed by precipitating a lanthanum-containing complex, which is then heated in a controlled atmosphere (e.g., flowing argon) to induce decomposition and form the sulfide. rsc.orgrsc.org For instance, a single-source precursor route using an ethanol-based wet chemical method can be used to prepare a CaLa₂S₄ precursor, which is then thermally decomposed at high temperatures (e.g., 1000°C) to form the final product. rsc.orgresearchgate.net This approach is effective for producing powders with a high specific surface area composed of nanoparticle agglomerates. rsc.orgrsc.org

Coprecipitation Methods for Ternary this compound Systems

Coprecipitation is a highly effective method for synthesizing ternary sulfide systems, such as Calcium this compound (CaLa₂S₄), by ensuring an intimate mixing of the constituent cations. researchgate.net In this process, a solution containing the desired cations (e.g., La³⁺ and Ca²⁺) is added to a precipitating agent, such as ammonium (B1175870) carbonate, to form a mixed carbonate precursor. researchgate.net This precursor is then filtered, dried, and subsequently sulfurized, often using CS₂ at high temperatures (e.g., 950°C), to form the ternary sulfide powder. researchgate.netcapes.gov.br This method has been successfully used to create translucent CaLa₂S₄ ceramic pellets after subsequent sintering steps. capes.gov.br The key to this method is achieving a homogeneous precipitate, which translates to a uniform final product. google.com

Chemical Vapor Deposition (CVD) of this compound Thin Films

Chemical Vapor Deposition (CVD) is a premier technique for growing high-quality, uniform thin films of this compound on various substrates. researchgate.net Metal-Organic Chemical Vapor Deposition (MOCVD) is a variant that utilizes volatile organometallic precursors. psu.edursc.org A single-source precursor, a molecule containing both lanthanum and sulfur, can simplify the deposition process and improve film purity. psu.edu For example, Tris(N,N-diethyldithiocarbamato)(2,2'-bipyridyl)lanthanum(III) ([La(bipy)(S₂CNEt₂)₃]) has been used as a single-source precursor to deposit cubic-phase La₂S₃ thin films. psu.edursc.orgcolab.ws The film's characteristics are controlled by optimizing parameters like substrate temperature and the nature of the substrate. psu.eduresearchgate.net This technique avoids the use of highly toxic H₂S gas, which is a drawback of some other CVD approaches. psu.edu

Powder Consolidation and Sintering Techniques

To transform synthesized this compound powders into dense, robust ceramic components, powder consolidation and sintering are required. These processes are challenging due to the high melting point and reactivity of this compound. Hot Pressing (HP) and Spark Plasma Sintering (SPS), also known as Field-Assisted Sintering Technique (FAST), are advanced methods used to achieve high densification. researchgate.netgoogle.com

In hot pressing, the powder is subjected to both heat and uniaxial pressure in a die, which promotes densification at temperatures lower than pressureless sintering. researchgate.netcapes.gov.br This has been used to produce translucent CaLa₂S₄ pellets by sintering at temperatures between 1050°C and 1150°C. researchgate.netcapes.gov.br

Spark Plasma Sintering (SPS) is a more rapid consolidation technique where a pulsed direct current passes through the powder and die, generating heat internally. researchgate.netnih.gov This allows for very high heating rates and short sintering times (e.g., 10 minutes), which helps in limiting grain growth and achieving high final densities. researchgate.netnih.gov SPS has been successfully used to consolidate CaLa₂S₄ ceramics, achieving significant densification in the 850°C-950°C range and producing materials with good infrared transmittance. researchgate.net

A comparison of these advanced sintering techniques is provided in the table below.

| Feature | Hot Pressing (HP) | Spark Plasma Sintering (SPS/FAST) |

| Heating Method | External (furnace heating of die and sample) | Internal (pulsed DC current, Joule heating) |

| Heating Rate | Slower (e.g., 10°C/min) researchgate.net | Very Fast (e.g., 100°C/min or higher) nih.gov |

| Sintering Time | Longer (hours) researchgate.net | Shorter (minutes) researchgate.netnih.gov |

| Typical Temperature | High (e.g., 1050-1150°C for CaLa₂S₄) capes.gov.br | Lower than HP for similar densification researchgate.net |

| Pressure | High (e.g., >30 MPa) google.com | Typically 30-100 MPa google.comnih.gov |

| Outcome | Dense ceramics, potential for grain growth | High density with suppressed grain growth, fine microstructures researchgate.net |

Hot-Pressing and Hot Isostatic Pressing (HIP) for Ceramic Fabrication

Hot-pressing and Hot Isostatic Pressing (HIP) are crucial pressure-assisted sintering techniques for fabricating dense ceramic components from powders. britannica.com In hot-pressing, a uniaxial pressure is applied to a powder compact within a die at elevated temperatures. britannica.com This process enhances densification by increasing particle rearrangement and plastic flow, leading to lower porosity compared to pressureless sintering. For lanthanum-rich calcium this compound (CLS) ceramics, hot-press sintering has been employed at temperatures between 1050°C and 1150°C for durations of 0.5 to 2 hours. cambridge.orgcambridge.org

Hot Isostatic Pressing (HIP) is a more advanced technique where the component is subjected to high isostatic gas pressure (typically using an inert gas like argon) at a high temperature. optica.org This uniform pressure eliminates remaining internal porosity, leading to ceramics with near-theoretical density. hanrimwon.com For this compound-based ceramics, such as Calcium this compound (CaLa₂S₄), a common and effective fabrication route involves a multi-step process: initial sintering of the powder to achieve a state of closed porosity, followed by containerless HIP to reach full densification. researchgate.netdtic.mil This combination is essential for producing optically transparent ceramics. hanrimwon.com Optimal HIP temperatures for CaLa₂S₄ have been identified around 1400°C. researchgate.netresearchgate.net

The success of these methods is highly dependent on the quality of the starting powder and strict control over the processing atmosphere to prevent contamination. hanrimwon.com For instance, pre-sintering in a hydrogen sulfide (H₂S) or H₂S/H₂ atmosphere is often performed to remove oxygen before the final densification via HIP. hanrimwon.com

Table 1: Hot-Pressing and HIP Parameters for this compound-based Ceramics

| Parameter | Hot-Pressing (CLS) | Hot Isostatic Pressing (CaLa₂S₄) |

|---|---|---|

| Temperature | 1050°C - 1150°C cambridge.orgcambridge.org | ~1400°C researchgate.netresearchgate.net |

| Pressure | - | - |

| Atmosphere | CS₂ (for initial sulfurization) cambridge.orgcambridge.org | Argon (after initial sintering in H₂S) spiedigitallibrary.org |

| Duration | 0.5 - 2 hours cambridge.orgcambridge.org | - |

| Objective | Densification of powder cambridge.orgcambridge.org | Achieve full density and optical transparency hanrimwon.comresearchgate.net |

Pressure-Assisted Reaction Sintering

Pressure-Assisted Reaction Sintering (PARS) is an effective method for preparing γ-phase lanthanum sesquisulfide (γ-LaSᵧ) solid solutions, which have a wide homogeneity range (1.33 < y < 1.5). aip.org This technique combines chemical reaction and sintering into a single hot-pressing step. aip.org

The process starts with a mixture of stoichiometric lanthanum sesquisulfide (La₂S₃) and lanthanum trihydride (LaH₃) powders. aip.org This powder mixture is then reaction-sintered in a hot-press. aip.org The PARS apparatus can operate at temperatures up to 1550°C and pressures up to 24,000 psi (~165 MPa). aip.org The applied pressure aids in squeezing out shrinkage cavities that form during sintering. This method successfully produces dense, single-phase γ-LaSᵧ pellets with a theoretical density of 97% or better. aip.org The resulting materials are black and exhibit metallic behavior, with their thermoelectric properties varying systematically with electron concentration. aip.org

Table 2: Research Findings for Pressure-Assisted Reaction Sintering of γ-LaSᵧ

| Property | Finding |

|---|---|

| Starting Materials | Stoichiometric La₂S₃ and LaH₃ powders aip.org |

| Process | Reaction sintering in a hot-press aip.org |

| Achieved Density | ≥ 97% of theoretical density aip.org |

| Product Phase | Single-phase γ-LaSᵧ aip.org |

| Thermoelectric Figure of Merit (LaS₁.₄₂) | 0.75×10⁻³ °C⁻¹ at 1000 °C aip.org |

Control of Stoichiometry and Phase Purity during Synthesis

Controlling stoichiometry and phase purity is one of the most significant challenges in synthesizing this compound. ucf.edu The properties of the final material, especially optical and electronic properties, are extremely sensitive to its composition and the presence of impurity phases. researchgate.net

A primary issue is the high reactivity of this compound with oxygen, especially at the high temperatures required for synthesis and sintering. hanrimwon.com Oxygen contamination leads to the formation of undesirable lanthanum oxysulfide phases (e.g., La₂O₂S), which degrade the material's performance. ucf.edu Even small amounts of dissolved oxygen can be detrimental. ucf.edu To mitigate this, synthesis and processing must be conducted under strictly controlled atmospheres. hanrimwon.com The use of flowing hydrogen sulfide (H₂S) or carbon disulfide (CS₂) during powder preparation and sintering is a common strategy to remove oxygen and restore sulfur that may be lost due to volatilization at high temperatures. cambridge.orgcambridge.orghanrimwon.com For instance, sulfurizing powders at 1050°C for 48 hours has been shown to reduce sulfite (B76179) and sulfate (B86663) impurities. researchgate.netresearchgate.net

The stoichiometry, particularly the La/S ratio, must be precisely controlled. In the γ-LaSᵧ system, the PARS method allows for exact compositional control by adjusting the initial ratio of La₂S₃ to LaH₃ powders. aip.org In lanthanum-rich calcium this compound (CLS), being on the lanthanum-rich side of the stoichiometry helps to avoid the precipitation of a hygroscopic CaS second phase. hanrimwon.com However, this can lead to the formation of β-La₂S₃, another unwanted phase, if conditions are not carefully managed. cambridge.orgcapes.gov.br Raman spectroscopy has been identified as a useful tool for detecting minute stoichiometric changes related to sulfur loss or oxygen defects. optica.org

Challenges in this compound Synthesis and Scalability

Several key challenges hinder the synthesis and large-scale production of high-quality this compound materials.

Oxygen Contamination: As mentioned, this compound's high oxophilicity makes it extremely susceptible to oxygen contamination from precursor materials or the processing environment. ucf.eduaip.org This leads to the formation of oxysulfides, which severely degrade optical transparency and other properties. ucf.edu Complete elimination of oxygen is a persistent difficulty. researchgate.net

Sulfur Volatilization: At the high temperatures needed for sintering and densification (e.g., >1000°C), sulfur has a high vapor pressure and tends to volatilize. hanrimwon.com This leads to a loss of stoichiometry and the creation of sulfur vacancies, which can be detrimental to the material's properties. optica.org Post-sintering annealing in a sulfur-rich atmosphere (like CS₂ or H₂S) is often required to restore the sulfur content, adding complexity to the process. cambridge.orgcambridge.org

Stoichiometric and Phase Control: Maintaining the precise stoichiometry and preventing the formation of secondary phases like β-La₂S₃ or CaS (in CLS systems) is a significant hurdle. cambridge.orghanrimwon.comcapes.gov.br The properties of this compound are highly dependent on achieving the correct, single-phase composition. ucf.edu

Scalability and Cost: The synthesis routes that yield the highest quality materials often involve multiple, complex steps, such as precursor synthesis, sulfurization under hazardous gases (H₂S, CS₂), and high-pressure consolidation (hot-pressing, HIP). hanrimwon.comdtic.mil These processes are energy-intensive, require specialized equipment, and are difficult to scale up for mass production, making the final products expensive. loradchemical.comresearchgate.net Finding suitable, high-purity starting powders also remains a challenge. hanrimwon.com

These challenges collectively make the reproducible fabrication of large, high-quality this compound components a significant scientific and engineering endeavor. dtic.milucf.edu

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (La₂S₃) | 159357 |

| Lanthanum trihydride (LaH₃) | 159495 |

| Hydrogen sulfide (H₂S) | 402 |

| Carbon disulfide (CS₂) | 6348 |

| Calcium this compound (CaLa₂S₄) | 155955 |

| Lanthanum oxysulfide (La₂O₂S) | 16212001 |

| Calcium Sulfide (CaS) | 82930 |

Structural and Morphological Investigations of Lanthanum Sulfide Systems

Crystalline Phases and Polymorphism of Lanthanum Sulfide (B99878)

Lanthanum sulfide (La₂S₃) is known to exist in several polymorphic forms, with its crystal structure being influenced by synthesis conditions. ontosight.ai

The γ-phase of this compound (γ-La₂S₃) possesses a cubic crystal structure. researchgate.netresearchgate.net This phase is often a target in synthetic methodologies due to its desirable properties. For instance, γ-La₂S₃ nanoparticles with a cubic structure have been prepared through the thermal decomposition of a lanthanum complex. researchgate.net

A notable cubic structure within the this compound system is found in calcium this compound (CaLa₂S₄). This ternary compound adopts the cubic thorium phosphate (B84403) (Th₃P₄) structure. researchgate.netresearchgate.net The formation of single-phase CaLa₂S₄ powders has been achieved through various synthetic routes, including the reaction of alkoxide mixtures with H₂S followed by heat treatment. researchgate.net The Th₃P₄-type structure of CaLa₂S₄ is a key feature in the study of its potential as an infrared optical ceramic. researchgate.net

| Compound | Crystal System | Structure Type | Space Group | Reference |

| γ-La₂S₃ | Cubic | I-43d | researchgate.net | |

| CaLa₂S₄ | Cubic | Th₃P₄ | researchgate.net |

In addition to the cubic form, this compound can also crystallize in a tetragonal phase, designated as β-La₂S₃. capes.gov.brresearchgate.net The formation of different phases, including the tetragonal structure, can be influenced by the preparation method. For example, chemical methods have been used to prepare this compound films that exhibit a mixture of phases, including a tetragonal phase. researchgate.net

Lanthanum also forms a disulfide, LaS₂, which exhibits a layered structure. Colloidal synthesis methods have been developed to produce LaS₂ nanocrystals. acs.org The layered nature of this compound can lead to interesting anisotropic properties.

Lanthanum monosulfide (LaS) is another important compound in this system. americanelements.com The behavior of lanthanum sulfides under high pressure has been a subject of investigation, with studies exploring the structural transitions and stability of compounds like LaS, LaS₃, and LaS₅ under such conditions. For instance, the pressurization of hydrogen sulfide can lead to high-temperature superconductivity, a phenomenon that has sparked interest in the high-pressure behavior of other sulfides. wikipedia.org

Microstructural Evolution and Grain Boundary Phenomena

In materials like calcium this compound (CaLa₂S₄) ceramics, the densification and grain growth during sintering are controlled by mechanisms such as lattice diffusion, grain-boundary diffusion, and grain-boundary sliding. researchgate.net For instance, in the sintering of CaLa₂S₄, grain-boundary diffusion has been identified as the primary mechanism controlling grain growth at temperatures between 950°C and 1100°C. researchgate.net The presence of impurities or secondary phases at grain boundaries can lead to scattering and absorption, affecting the optical quality of the material. researchgate.net The resistance at grain boundaries can also significantly impact ionic transport in sulfide-based solid electrolytes. researchgate.net

Nanoscale Morphology and Dimensionality Control (e.g., Nanorods, Nanoparticles)

The synthesis of this compound with controlled nanoscale morphologies has been an active area of research. When produced in nanoparticle form, this compound exhibits enhanced properties that make it suitable for a variety of applications. ontosight.ai

Various synthetic methods have been employed to produce this compound nanostructures. For example, this compound (La₂S₃) nanorods have been synthesized using a simple hydrothermal method. researchgate.netresearchgate.net These nanorods have been characterized by their distinct morphology and crystalline structure. researchgate.net Similarly, La₂S₃ nanoparticles have been synthesized and investigated for their adsorbent properties. researchgate.net The synthesis of γ-La₂S₃ nanoparticles with uniform sizes between 10-30 nm has been achieved through the thermal decomposition of a lanthanum complex at low temperatures. researchgate.net

The ability to control the size and shape of this compound nanocrystals, such as nanoellipsoids and square-based nanoplates of LaS₂, has been demonstrated through colloidal synthesis techniques. acs.org This control over dimensionality is crucial for tuning the material's properties, such as its light absorption characteristics. acs.org

Defect Chemistry and Non-Stoichiometry in this compound Lattices

The intrinsic properties of this compound materials are profoundly influenced by their defect chemistry and the resulting non-stoichiometry. Unlike ideal crystalline solids with perfect atomic arrangements, real-world this compound lattices contain various point defects, such as vacancies and impurities. These imperfections are not merely flaws; they are fundamental to understanding and engineering the material's electronic, optical, and structural characteristics. The ability of the this compound lattice to accommodate a significant number of defects, particularly cation vacancies, gives rise to a range of non-stoichiometric compounds, each with distinct physical properties.

Cation Vacancies and their Impact on Structure

Cation vacancies, specifically on the lanthanum (La) sites, are a defining characteristic of the defect chemistry in many this compound phases. These vacancies play a crucial role in stabilizing certain crystal structures and have a significant impact on the material's physical properties.

In the Thorp-Pusey (Th₃P₄) crystal structure, which is common for lanthanum sulfides, a range of non-stoichiometric compositions can exist. For instance, compounds within the La₃₋ₓS₄ series are known to accommodate a substantial concentration of lanthanum vacancies. researchgate.netarxiv.org The presence of these vacancies can be as high as one-ninth of the total lanthanum sites. arxiv.org This inherent ability to host vacancies provides a mechanism for disorder and distortion within the lattice, which can occur without inducing a complete transition to a different crystal structure. arxiv.org

The impact of these cation vacancies is multifaceted:

Structural Stabilization: In solid solutions like calcium this compound (CLS), which maintains the cubic Th₃P₄ structure, lanthanum-rich compositions are stabilized by the presence of cation vacancies. ucf.edu These vacancies are essential for charge compensation within the crystal lattice. Research on superconducting La₃S₄ single crystals has shown that doping with vacancies can suppress the Jahn-Teller distortion, a cubic-to-tetragonal phase transformation that occurs in stoichiometric crystals. researchgate.net The maximum superconducting transition temperature and the strongest electron-phonon coupling are observed precisely when this phase transformation is suppressed by the introduction of vacancies. researchgate.net

Lattice Parameters: The relationship between cation vacancy concentration and lattice parameters can be counterintuitive. In CaS-La₂S₃ solid solutions, increasing the fraction of La₂S₃ leads to a higher number of cation vacancies. aip.org This increase in vacancies is accompanied by an expansion of the lattice parameter, a trend confirmed by both experimental results and Density Functional Theory (DFT) simulations. aip.org

Mechanical Properties: The presence of cation vacancies directly affects the mechanical integrity of the lattice. An increase in the number of vacancies, resulting from a higher La₂S₃ fraction in CLS, leads to a decrease in the material's stiffness. aip.org This is reflected in the reduction of the bulk modulus, shear modulus, and Young's modulus. aip.org

The formation of lanthanum vacancies can be an energetically favorable process. In related rare-earth chalcogenides like La₃Te₄, La vacancies can form spontaneously due to Fermi-level instability, which reduces their formation energy. arxiv.org This self-doping mechanism allows for the stabilization of a wide range of off-stoichiometric compounds, providing a pathway to tune the material's electronic properties. arxiv.org

Role of Impurities (e.g., Oxygen, Sodium) in Crystal Lattice

Impurities, whether intentionally introduced or present as contaminants from processing, significantly alter the crystal lattice and properties of this compound systems. Oxygen is the most common and impactful impurity, with sodium also being detected in some instances.

Oxygen: The incorporation of oxygen into the this compound lattice is a critical challenge during synthesis and processing, as it can degrade optical and electronic properties. researchgate.netucf.edu Oxygen can be incorporated in several ways:

Dissolution in the Lattice: Studies on calcium this compound (CLS) have shown that low levels of oxygen can dissolve directly into the crystal lattice without necessarily causing a local phase transformation. ucf.edu DFT calculations have identified two primary configurations for this: oxygen substituting for sulfur (Oₛ) and oxygen occupying vacant sites on the lanthanum sublattice (Oₗₐ). aip.orgpurdue.edu

Formation of Oxysulfides: At elevated temperatures, dissolved oxygen becomes mobile and reactive. During annealing of CLS ceramics containing up to 5.4 at% oxygen, the outward diffusion of oxygen and concurrent loss of sulfur can lead to the formation of distinct lanthanum oxysulfide phases, such as La₂O₂S and La₂OOS₂, on the material's surface. ucf.edufrontiersin.org The formation of these secondary phases is a major source of optical absorption and scattering. researchgate.net

Impact on Glass Formation: In gallium-lanthanum-sulfide (GLS) glasses, oxygen impurities are common. researchgate.net The formability of these glasses has been shown to depend on the presence of a certain concentration of oxide content. researchgate.net

Sodium: Sodium (Na) is another impurity that has been identified in this compound materials. X-ray Photoelectron Spectroscopy (XPS) analysis of this compound powders has detected the presence of sodium on the surface. ucf.edu While less studied than oxygen, sodium doping has been explored in related materials. For example, doping lanthanum oxysulfide (La₂O₂S) with sodium has been shown to enhance its catalytic activity. frontiersin.org

The control and understanding of these impurities are paramount for producing high-quality this compound ceramics with desired properties. ucf.eduucf.edu

Point Defect Formation Energies and Configurations

The stability and concentration of various point defects in the this compound lattice are governed by their formation energies. First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating these energies and predicting the most likely defect configurations under different chemical conditions. aip.orgmit.edu

Studies on the CaS-La₂S₃ (CLS) system, which provides a valuable model for this compound defect chemistry, have yielded significant insights into the relative stability of different point defects. aip.orgpurdue.edu The formation energy (Ef) of a defect is typically calculated as a function of the chemical potentials of the constituent elements and the Fermi level (EF), which represents the energy of electrons in the system. aip.orgmit.edu

Key findings from these computational studies include:

Dominance of Oxygen-Related Defects: Calculations of charged defect formation energies in CLS consistently show that oxygen-related defects have lower formation energies compared to other native defects. purdue.edu Specifically, oxygen occupying a vacant lanthanum site (Oₗₐ) and oxygen substituting for a sulfur atom (Oₛ) are found to be the most energetically favorable defects. purdue.edu This strong preference explains the experimentally observed uptake of oxygen by the CLS solid solution. purdue.edu

Defect Types and Configurations: Several types of point defects have been modeled in lanthanum-rich CLS. aip.orgpurdue.edu

Sulfur Vacancy (vₛ): A neutral or charged vacancy at a sulfur lattice site.

Oxygen on La Sublattice (Oₗₐ): An oxygen atom occupying a site that would otherwise be a cation vacancy on the lanthanum sublattice.

Sulfur on La Sublattice (Sₗₐ): A sulfur atom occupying a cation vacancy site.

Oxygen Substitution of Sulfur (Oₛ): An oxygen atom replacing a sulfur atom on its regular lattice site.

Charged Defect States: Defects can exist in different charge states (neutral, positive, or negative) depending on the position of the Fermi level within the band gap. Formation energy diagrams, which plot formation energy versus Fermi level, show that the slope of the line for a given defect corresponds to its charge state. purdue.edu For all tested configurations in 90:10 CLS, except for sulfur vacancies, the neutral charge state was found to be the most energetically favorable. aip.org

The relative stability of these point defects can be compared by examining their formation energies under specific conditions. The table below summarizes the defect types studied in the CLS system.

| Defect Type | Description |

| vₛ | A vacancy on a sulfur lattice site. |

| Oₗₐ | An oxygen impurity occupying a vacant lanthanum sublattice site. |

| Sₗₐ | A sulfur atom occupying a vacant lanthanum sublattice site. |

| Oₛ | An oxygen atom substituting for a sulfur atom. |

| Data sourced from DFT studies on Calcium this compound (CLS) systems. aip.orgpurdue.edu |

These theoretical investigations into point defect formation energies are crucial for developing strategies to control defect populations during material synthesis, ultimately enabling the engineering of this compound materials with tailored properties for specific applications.

Computational and Theoretical Studies of Lanthanum Sulfide Systems

Density Functional Theory (DFT) Applications in Electronic Structure Elucidation

Density Functional Theory (DFT) has been widely applied to elucidate the electronic structure of lanthanum sulfides, providing a theoretical foundation for understanding their electrical and bonding properties.

DFT calculations have been instrumental in characterizing the band structure and density of states (DOS) of various lanthanum sulfide (B99878) compounds. Studies on lanthanum monosulfide (LaS) and the γ-phase La₃S₄ have consistently shown that these materials exhibit metallic properties. This is evidenced by the presence of occupied bands crossing the Fermi level in their calculated electronic structures. unomaha.edu

For instance, in both LaS and La₃S₄, the calculations reveal no band gap at the Fermi level, which is consistent with experimental observations of their metallic conductivity. unomaha.edu The states near the Fermi level are primarily derived from the La 5d and S 3p orbitals, indicating a significant covalent character in the La-S bonding. The metallic nature of LaS has made it a candidate for applications such as cold cathode materials due to its low work function. unomaha.edu

A significant challenge in the computational study of lanthanide compounds is the proper treatment of the strongly correlated f-shell electrons. However, lanthanum represents a unique and simplified case within the lanthanide series because its electronic configuration, [Xe] 5d¹6s², contains no f-shell electrons. unomaha.edu This absence of f-electrons greatly simplifies the electronic structure calculations for lanthanum sulfides, as the complexities arising from strong on-site Coulomb interactions and spin-orbit coupling of the f-electrons are not present. unomaha.edu

For other lanthanide sulfides where f-electrons are present, more advanced methods like DFT+U (DFT with an on-site Coulomb interaction term) are necessary to accurately model the electronic structure. unomaha.edu In the case of lanthanum sulfide, standard DFT functionals can provide a reasonably accurate description of its electronic properties.

First-Principles Calculations of Lattice Dynamics and Stability

First-principles calculations are crucial for investigating the lattice dynamics and structural stability of materials. While direct computational studies on the phonon dispersion of this compound are not extensively reported in the provided search results, the methodologies are well-established. Such calculations for related materials, like fcc Lanthanum, have demonstrated the power of these techniques. aps.org

For a given crystal structure of this compound, these calculations would involve determining the forces on atoms when they are slightly displaced from their equilibrium positions. From these forces, the dynamical matrix can be constructed, and its eigenvalues and eigenvectors provide the phonon frequencies and vibrational modes, respectively. The absence of imaginary phonon frequencies across the Brillouin zone would confirm the dynamical stability of the crystal structure. aps.org These calculations can also predict how the structure might become unstable under pressure, for instance, by observing the softening of specific phonon modes. aps.org

Electron-Phonon Coupling and Superconductivity Predictions

The metallic nature of some lanthanum sulfides, particularly La₃S₄, leads to an interest in their potential superconducting properties. The electronic structure of La₃S₄ has garnered considerable attention due to its transition to a superconducting state at a critical temperature (Tc) of 7.2 K. unomaha.edu Computational studies can explore the mechanism behind this superconductivity by calculating the electron-phonon coupling (EPC).

The EPC strength is a key parameter in the Bardeen-Cooper-Schrieffer (BCS) theory of conventional superconductivity. First-principles calculations can quantify the EPC by evaluating the interaction between electrons at the Fermi level and the lattice vibrations (phonons). While high-pressure lanthanum hydrides have been the focus of recent computational predictions for high-Tc superconductivity, the principles are applicable to lanthanum sulfides. arxiv.orgnih.gov A large EPC constant (λ) would indicate that the phonon-mediated attraction between electrons is strong, favoring a superconducting state. The calculation of λ, along with the phonon frequencies and the electronic density of states at the Fermi level, allows for the theoretical prediction of Tc.

Computational Modeling of Defect Structures and Energetics

Point defects, such as vacancies and interstitials, can significantly influence the properties of materials. Computational modeling using DFT is a powerful tool for investigating the structure and energetics of these defects. osti.govfrontiersin.org While studies specifically on binary this compound are not detailed in the provided results, research on related systems like calcium this compound (CLS) provides insight into the methodology. researchgate.net

In such studies, a supercell of the crystal is constructed, and a defect (e.g., a sulfur vacancy or a lanthanum interstitial) is introduced. DFT calculations are then used to relax the atomic positions around the defect and to calculate the formation energy of the defect. aps.org The formation energy determines the concentration of defects under different chemical potential conditions. For example, DFT calculations on CLS have been used to characterize sulfur vacancies, oxygen substituting sulfur, and various impurities. researchgate.net These studies can also determine the charge states of these defects and their corresponding energy levels within the band structure, which is crucial for understanding their impact on electronic and optical properties. osti.gov

Simulations of Thermoelectric and Optical Properties

Computational simulations are increasingly used to predict and understand the thermoelectric and optical properties of materials. For lanthanum sulfides, particularly γ-phase La₃₋ₓS₄, which has been investigated for high-temperature thermoelectric applications, simulations can provide valuable insights. nasa.gov

Thermoelectric properties, such as the Seebeck coefficient, electrical conductivity, and thermal conductivity, can be calculated from the electronic band structure and phonon dispersion using Boltzmann transport theory. uobasrah.edu.iqresearchgate.net These simulations can help in understanding how factors like carrier concentration, which can be controlled by stoichiometry (the value of 'x' in La₃₋ₓS₄), affect the thermoelectric figure of merit (ZT). nasa.gov

Similarly, the optical properties of this compound can be simulated from its electronic band structure. researchgate.net The frequency-dependent dielectric function, which is the key quantity for determining other optical properties like the absorption coefficient, refractive index, and reflectivity, can be calculated from the transitions between occupied and unoccupied electronic states. researchgate.net While direct simulation data for this compound is not abundant in the search results, studies on related compounds like lanthanum bromide (LaBr₃) demonstrate the application of these first-principles methods to predict the optical response of lanthanum-based materials. researchgate.net

Ab Initio Approaches for Material Design and Property Prediction

Ab initio computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for designing novel materials and predicting their properties from fundamental quantum mechanical principles. These first-principles approaches allow researchers to investigate the structural, electronic, mechanical, and thermodynamic characteristics of materials like this compound with high accuracy, guiding experimental efforts and accelerating the discovery of new functional materials.

Theoretical studies have been instrumental in understanding the various phases of this compound and their intrinsic properties. For instance, first-principles calculations have been employed to determine the stability and electronic structure of lanthanum monosulfide (LaS) and the different polymorphs of lanthanum sesquisulfide (La₂S₃), namely the α, β, and γ phases.

Lanthanum sesquisulfide is known to exist in three primary crystalline forms. The low-temperature α-La₂S₃ possesses an orthorhombic structure. As the temperature increases, it transitions to the tetragonal β-La₂S₃ phase, which is stable between 1173 K and 1573 K. At even higher temperatures, the cubic γ-La₂S₃ phase becomes the stable form. nih.gov This high-temperature γ-phase is particularly interesting due to its potential for thermoelectric applications and as a transparent ceramic for infrared optics. researchgate.netucf.edu

Ab initio calculations provide detailed insights into the fundamental parameters of these different phases. By solving the Kohn-Sham equations, researchers can predict lattice constants, bulk moduli, and electronic band structures, which are crucial for understanding the material's response to external stimuli and its potential applications.

Detailed Research Findings

Computational studies have yielded valuable data on the structural and electronic properties of this compound compounds. For example, DFT calculations have been used to predict the lattice parameters and bond lengths in various crystal structures of this compound. The Materials Project, a comprehensive database of computed materials properties, provides calculated data for LaS, indicating a tetragonal crystal structure (space group P4/nmm) with La-S bond lengths of approximately 2.90 Å and 2.93 Å. osti.gov

Furthermore, theoretical investigations have explored the mechanical properties of these materials. Through the calculation of elastic constants, researchers can determine key mechanical descriptors such as the bulk modulus, shear modulus, and Young's modulus. A detailed first-principles study on β-La₂S₃ has provided comprehensive data on its structural, phonon, mechanical, optical, and thermodynamic properties. nih.gov

The electronic band structure and density of states (DOS) are also critical properties that can be accurately predicted using ab initio methods. These calculations reveal whether a material is a metal, semiconductor, or insulator and provide the magnitude of the electronic band gap. For instance, density functional calculations on lanthanide monosulfides, including LaS, have been performed to understand their electronic configurations and bonding characteristics. researchgate.net

The following interactive data tables summarize some of the key properties of different this compound phases as predicted by ab initio calculations.

Advanced Characterization Techniques in Lanthanum Sulfide Research

Spectroscopic Analysis of Lanthanum Sulfide (B99878) Materials

Spectroscopy is a cornerstone of materials characterization, offering detailed information about the elemental makeup, chemical bonding, and electronic properties of lanthanum sulfide.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound (La₂S₃), XPS provides critical data on stoichiometry and the presence of impurities.

XPS analysis of gamma-phase this compound (γ-La₂S₃) powder identifies the major elements of lanthanum (La) and sulfur (S). ucf.edu However, spectra often reveal the presence of minor elements such as oxygen (O) and carbon (C), which can indicate surface contamination or the presence of oxides and carbonates. ucf.edu Detailed analysis of high-resolution spectra for specific elements offers deeper insights. The La 3d spectrum, for instance, exhibits characteristic shake-up peaks that, in conjunction with the O 1s spectrum, can reveal that the material is not a pure metal sulfide but a mixture of lanthanum oxide and this compound. ucf.edu This capability is crucial for quality control in the synthesis of high-purity this compound for applications like infrared-transmitting glasses. ucf.edu

The technique provides quantitative atomic percentages, allowing researchers to verify the stoichiometry of the synthesized compound. ucf.edu XPS has been instrumental in evaluating various lanthanum compounds, with the La 3d, La 4p, and La 4d regions being particularly useful for assigning the specific chemistry of the material.

| Element | XPS Region | Information Provided |

|---|---|---|

| Lanthanum (La) | La 3d | Primary region for chemical state identification; exhibits multiplet splitting and shake-up satellites indicative of oxidation state and bonding environment. |

| Sulfur (S) | S 2p | Determines the chemical state of sulfur (e.g., sulfide vs. sulfate). |

| Oxygen (O) | O 1s | Identifies the presence and nature of oxides or hydroxides. |

| Carbon (C) | C 1s | Typically used for charge correction and indicates adventitious carbon or carbonate impurities. |

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for investigating the vibrational modes of molecules and the chemical bonds within a material. In the context of this compound, FTIR is employed to confirm the formation of lanthanide complexes and to identify the functional groups present. ijstr.org

Studies on lanthanide complexes, including those of lanthanum, have used FTIR to observe the coordination between the lanthanide ion and organic ligands. For example, the IR spectrum of a free ligand might show a characteristic band for an azomethine group (CH=N) stretch. Upon coordination to a lanthanum ion, this band can exhibit a red shift, indicating that the nitrogen atom is involved in the bonding with the metal ion. ijstr.org Furthermore, new low-energy bands can appear in the spectra of the complexes, which are attributable to the stretching vibrations of the newly formed Lanthanum-Nitrogen (La-N) and Lanthanum-Sulfur (La-S) bonds. ijstr.org

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.

In the study of related chalcogenide systems like calcium this compound, Raman spectroscopy has been proven effective in assessing material stoichiometry, particularly sulfur loss that can occur during high-temperature processing. researchgate.net The full width at half maximum (FWHM) of specific Raman peaks, such as the A1 peak, can be correlated with sulfur content. researchgate.net This type of analysis provides crucial feedback for optimizing synthesis and processing conditions to achieve desired material properties. Although detailed Raman spectra for pure this compound are not extensively reported in all literature, the technique's sensitivity to vibrational modes makes it inherently suitable for providing structural and bonding insights.

UV-Visible (UV-Vis) spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For semiconductor materials like this compound, this technique is primarily used to determine the optical band gap (E_g), a fundamental property that dictates its electronic and optical behavior.

The optical absorption spectrum of this compound thin films reveals the energy required to excite an electron from the valence band to the conduction band. The band gap is typically calculated from the Tauc plot, which relates the absorption coefficient to the photon energy. Research has shown that the optical band gap of this compound can vary depending on its phase and preparation method. For instance, α-La₂S₃ thin films synthesized by spray pyrolysis have shown direct band gaps of 3.39 eV and 3.45 eV. researchgate.net Other studies on LaS thin films have reported a direct band gap of 2.5 eV. niscpr.res.inresearchgate.net La₂S₃-based glasses are known to have an optical bandgap of approximately 2.6 eV. ucf.edu

| This compound Form | Reported Band Gap (eV) | Reference |

|---|---|---|

| α-La₂S₃ Thin Film | 3.39 - 3.45 | researchgate.net |

| LaS Thin Film | 2.5 | niscpr.res.inresearchgate.net |

| La₂S₃-based Glass | ~2.6 | ucf.edu |

| LaS₂ Nanocrystals | 1.95 - 3.4 | acs.org |

Photoluminescence (PL) spectroscopy is a non-destructive method of probing the electronic structure of materials. It involves using light (photo-excitation) to excite electrons to higher energy states, and then analyzing the light emitted (luminescence) as they relax back to lower energy states.

Pure, undoped this compound does not typically show significant photoluminescence. ijstr.org However, its properties as a host material allow it to be doped with other rare-earth elements, such as Europium (Eu) and Terbium (Tb), to produce materials with characteristic luminescence. ijstr.org When doped, the this compound complex can absorb energy and efficiently transfer it to the dopant ions, which then emit light at their characteristic wavelengths. ijstr.org For example, Eu and Tb-doped this compound complexes, under an excitation wavelength of 246 nm, exhibit strong emission peaks at 398 nm and 470 nm, respectively. ijstr.org These investigations are key to developing this compound-based phosphors for applications in lighting and displays.

Diffraction and Imaging Techniques

To fully understand the structure and morphology of this compound from the atomic to the macroscopic scale, diffraction and imaging techniques are indispensable.

X-ray Diffraction (XRD) is the primary tool for determining the crystal structure and phase purity of this compound materials. XRD patterns provide a fingerprint of the crystalline phases present in a sample. Analysis of these patterns has identified various phases of this compound, including:

γ-La₂S₃ : A cubic phase. ijstr.org

α-La₂S₃ : An orthorhombic lattice structure. researchgate.net

Mixed phases containing monoclinic α-LaS₂ and tetragonal La₅S₇ have also been observed in thin films. researchgate.net The positions and intensities of the diffraction peaks are used to identify the crystal structure and calculate lattice parameters. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface topography of materials at the nanoscale. measurlabs.comoxinst.com For this compound thin films, AFM provides critical information about surface morphology, including surface roughness and grain size. spectraresearch.com This is important because the surface quality of a thin film can significantly impact its optical and electronic properties. AFM studies have shown that the surface of LaS films can be composed of grain-like features, and the root-mean-square (RMS) surface roughness can be measured with nanometer precision. measurlabs.com

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the direct visualization of the microstructure of materials. TEM can reveal information about particle size, shape, and the arrangement of atoms. acs.org In the case of this compound films, TEM analysis has been used to confirm the presence of both polycrystalline and amorphous regions within the same film. oregonstate.edu It also allows for the direct measurement of nanocrystal sizes, which have been observed to range from approximately 1 to 50 nm in some preparations. oregonstate.edu

X-ray Diffraction (XRD) for Phase Identification and Crystallography

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystallographic structure of materials. In this compound research, XRD is indispensable for identifying the crystalline phases present, determining lattice parameters, and assessing the degree of crystallinity. webelements.comijstr.org this compound can exist in several polymorphic forms, and XRD is the primary tool for distinguishing between them.

Research has shown that the synthesis method and conditions directly influence the resulting crystalline phase of this compound. For instance, La₂S₃ powders have been indexed to the cubic γ-La₂S₃ phase, which is characterized by a well-defined crystal structure. webelements.com In contrast, thin films of this compound prepared by techniques like spray pyrolysis can be polycrystalline, exhibiting the α-La₂S₃ phase with an orthorhombic lattice. univ-temouchent.edu.dz Studies have also identified mixed-phase this compound, containing both monoclinic α-LaS₂ and tetragonal La₅S₇ phases. shef.ac.uk

The analysis of XRD patterns involves comparing the positions and intensities of diffraction peaks with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). This comparison allows for unambiguous phase identification and the calculation of key crystallographic parameters.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS Card No. |

|---|---|---|---|---|

| γ-La₂S₃ | Cubic | - | - | 25-1041 webelements.com |

| α-La₂S₃ | Orthorhombic | Pnma | a = 7.66, b = 4.22, c = 15.95 univ-temouchent.edu.dz | c73-957, C71-2349 univ-temouchent.edu.dz |

| α-LaS₂ | Monoclinic | - | - | - shef.ac.uk |

| La₅S₇ | Tetragonal | - | - | - shef.ac.uk |

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are essential tools for visualizing the surface topography and morphology of this compound materials. These techniques use a focused beam of electrons to scan the sample surface, generating images that reveal details about the material's shape, size, and texture.

The morphology of this compound is highly dependent on the synthesis route. Various nanostructured forms have been reported, each with distinct surface features:

Fibrous Networks: Thin films of La₂S₃ prepared by spray deposition have been observed to possess a fibrous network structure.

Nanorods: Hydrothermal synthesis methods have been successfully employed to produce this compound with a well-defined nanorod morphology.

Nano-petals: FESEM imaging of β-LaS₂ thin films, also grown via hydrothermal methods, has revealed a porous surface morphology composed of three-dimensional nano-petals.

Nanowires: In certain fabrication processes, this compound can form nanowires, for example, with diameters around 50 nm when grown within porous templates.

FESEM provides significantly improved spatial resolution over conventional SEM, enabling the detailed visualization of these fine nanoscale features. The information gathered from SEM and FESEM is crucial for understanding how the material's surface structure relates to its properties and performance in applications such as sensors and supercapacitors.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Defects

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer unparalleled insight into the internal nanostructure of this compound, including its crystallinity, particle size, and the presence of lattice defects. In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, creating an image that reveals internal features at the nanoscale.

TEM analysis is critical for characterizing the size and shape of individual this compound nanocrystals. For example, studies on LaS₂ have used TEM to image nanoplates with specific dimensions, such as 11.6 x 4.4 nm².

Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique that provides crystallographic information from a localized area of the sample. When performed on a single nanocrystal, SAED produces a distinct pattern of bright spots, which serves as a fingerprint of the crystal structure. This pattern confirms the crystalline nature of the material and can be used to determine its lattice parameters and orientation. SAED patterns of LaS₂ nanocrystals have been used to confirm their single-crystal nature.

HRTEM takes this analysis a step further, providing the ability to visualize the atomic lattice of the material directly. The resulting images show lattice fringes, which are the ordered lines of atoms within the crystal. By measuring the spacing between these fringes, researchers can confirm the crystal structure and identify any defects, such as dislocations or grain boundaries, that could impact the material's electronic and optical properties.

Scanning/Transmission Electron Microscopy (S/TEM) for Stoichiometry and Structure

Scanning/Transmission Electron Microscopy (S/TEM) combines the principles of both SEM and TEM, offering versatile imaging and analytical capabilities. In S/TEM, a finely focused electron beam is scanned across a thin specimen, and various signals are collected simultaneously, providing high-resolution structural and compositional information.

One of the primary S/TEM imaging modes is High-Angle Annular Dark-Field (HAADF) imaging. This technique, often referred to as Z-contrast imaging, collects electrons scattered at high angles. The intensity in a HAADF-STEM image is approximately proportional to the square of the atomic number (Z). For this compound, this means that the heavier lanthanum atoms (Z=57) will scatter electrons more strongly and thus appear brighter in the image compared to the lighter sulfur atoms (Z=16). This Z-contrast allows for the direct visualization of the arrangement of different atoms within the crystal lattice, providing intuitive structural information at the atomic scale.

When coupled with Energy Dispersive X-ray Spectroscopy (EDS), S/TEM becomes a powerful tool for determining stoichiometry at the nanoscale. By analyzing the characteristic X-rays emitted from a specific point or area scanned by the electron beam, STEM-EDS can provide quantitative elemental composition. This has been demonstrated in studies of related materials like calcium this compound, where STEM-EDS elemental mapping was used to track changes in the stoichiometry of calcium, lanthanum, sulfur, and oxygen across different zones of the sample after thermal processing. This level of detailed compositional analysis is crucial for understanding material stability and performance.

Elemental Analysis and Compositional Mapping

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique, typically integrated with electron microscopes (SEM or S/TEM), used to determine the elemental composition of a material. The technique relies on the principle that when a high-energy electron beam strikes a sample, it can excite electrons from inner atomic shells, causing characteristic X-rays to be emitted as electrons from higher shells fill the vacancies. Each element has a unique set of X-ray emission energies, allowing for their identification.

In the context of this compound research, EDX is routinely used to confirm the presence of lanthanum and sulfur and to assess the purity of the synthesized material. For example, the elemental composition of hydrothermally synthesized La₂S₃ nanorods has been successfully confirmed using EDX analysis. Current time information in Los Angeles, CA, US. The resulting EDX spectrum displays distinct peaks corresponding to the characteristic X-ray energies of lanthanum and sulfur.

Quantitative analysis can also be performed to determine the atomic percentages of the constituent elements, thereby verifying the stoichiometry of the compound. However, challenges can arise, such as the overlap of characteristic X-ray peaks from different elements, which may require more advanced analytical methods like Wavelength Dispersive X-ray Spectroscopy (WDS) for accurate quantification.

Elemental Mapping Techniques

Elemental mapping is a powerful extension of EDX analysis that provides a visual representation of the spatial distribution of elements within a sample. By scanning the electron beam across a selected area and collecting an EDX spectrum at each point (or pixel), a two-dimensional map is generated for each detected element. The brightness or color intensity at each pixel in the map corresponds to the concentration of that element.

This technique is invaluable for assessing the homogeneity of this compound materials. For instance, EDX mapping of this compound nanorods can visually confirm that both lanthanum and sulfur are uniformly distributed throughout the nanostructure, which is indicative of a successful and uniform synthesis.

In composite materials or samples where phase segregation or impurities are a concern, elemental mapping can precisely identify the location of different elements. This has been demonstrated in related lanthanide-containing materials, where elemental maps clearly show the localization of lanthanum and other elements in specific regions of the sample. By correlating these elemental maps with the corresponding SEM or S/TEM images, a comprehensive understanding of the material's compositional and morphological characteristics can be achieved.

Thermal Analysis Methods

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time while it is subjected to a controlled temperature program. These methods are crucial for understanding the thermal stability, phase transitions, and compositional changes in materials like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that provides quantitative information on the mass changes in a material as it is heated, cooled, or held at a constant temperature. netzsch.comnetzsch.com This measurement is highly sensitive, capable of detecting mass changes in the microgram range, which corresponds to physical and chemical phenomena such as desorption, decomposition, and oxidation. netzsch.com

In the context of this compound research, TGA is employed to determine its thermal stability and decomposition pathways. The analysis is conducted by placing a small sample on a precision balance within a furnace. An inert gas, such as nitrogen, is typically purged through the furnace to prevent unwanted reactions like oxidation. nih.govsphinxsai.com As the temperature is ramped up at a constant rate, the sample's mass is continuously recorded.

A typical TGA experiment on a lanthanide compound might involve heating the sample from ambient temperature to over 900°C at a controlled rate, for instance, 10°C/minute. sphinxsai.com The resulting data is plotted as a TGA curve, showing mass percentage on the y-axis against temperature on the x-axis. A plateau in the curve indicates a region of thermal stability, while a sharp drop signifies a mass loss event. For instance, studies on related lanthanum compounds show distinct mass loss steps corresponding to the loss of adsorbed water followed by decomposition at higher temperatures. sphinxsai.commdpi.com For this compound, TGA can be used to study its oxidation to oxysulfides or oxides at elevated temperatures in an oxygen-containing atmosphere, or its decomposition and sulfur loss in an inert environment. ucf.edu

Table 1: Representative TGA Data for a Lanthanide Compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 30 - 350 | ~24% | Loss of lattice water sphinxsai.com |

| 350 - 800 | ~15% | Decarboxylation sphinxsai.com |

| > 800 | Stable | Formation of stable oxide |

Note: This table is illustrative, based on data for lanthanum carbonate octahydrate, to demonstrate the type of information obtained from TGA. sphinxsai.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govnetzsch.com This difference in heat flow provides detailed information about thermal events occurring within the material, such as phase transitions, melting, crystallization, and chemical reactions. nih.gov

During a DSC measurement, both the sample crucible and an empty reference crucible are heated in a symmetrically designed chamber under a precisely controlled temperature program. netzsch.com The instrument records the heat flow to or from the sample relative to the reference. An endothermic event (e.g., melting) results in a higher heat flow to the sample, while an exothermic event (e.g., crystallization) causes a decrease in heat flow. netzsch.com

For this compound, DSC is invaluable for identifying phase transition temperatures and measuring the enthalpy associated with these transitions. For example, γ-La₂S₃, a high-temperature phase with desirable thermoelectric properties, can be studied using DSC to determine its transition temperature from lower-temperature polymorphs. Research on related materials like calcium this compound has utilized adiabatic calorimetry, a similar principle, to determine heat capacity as a function of temperature. dtic.mil By measuring the slope of the enthalpy-temperature curve, the specific heat capacity (Cₚ) can be derived. dtic.mil This data is critical for thermodynamic modeling and for applications where thermal management is important.

Table 2: Example DSC Data for a Material Phase Transition

| Parameter | Value | Description |

| Onset Temperature | 850 °C | The temperature at which the transition begins. |

| Peak Temperature | 865 °C | The temperature of maximum heat flow for the transition. |

| Enthalpy of Transition (ΔH) | 45 J/g | The amount of energy absorbed or released during the phase change. |

Note: This table presents hypothetical data to illustrate typical DSC outputs.

Surface Area and Porosity Characterization (e.g., BET analysis)

The specific surface area and porosity of a material are critical parameters that influence its performance in applications such as catalysis, sensing, and adsorption. The Brunauer-Emmett-Teller (BET) method is the most widely used technique for the precise determination of the specific surface area of solid materials. lucideon.comazonano.com

BET analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures (e.g., that of liquid nitrogen). eag.com The sample is first degassed under vacuum and heat to remove any contaminants from its surface. eag.com Then, the analysis gas is introduced to the sample in controlled increments. The amount of gas adsorbed at various relative pressures is measured, generating a gas adsorption isotherm.

The BET equation is applied to the isotherm data, typically in the relative pressure (P/P₀) range of 0.05 to 0.3, to calculate the amount of gas required to form a single molecular layer (a monolayer) on the entire surface of the sample. azonano.com From this monolayer capacity, the total specific surface area, expressed in square meters per gram (m²/g), is calculated. lucideon.com